(2,2,2-Trifluoroethyl)(3,3,3-trifluoropropyl)amine hydrochloride

CAS No.: 727732-15-2

Cat. No.: VC2957517

Molecular Formula: C5H8ClF6N

Molecular Weight: 231.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 727732-15-2 |

|---|---|

| Molecular Formula | C5H8ClF6N |

| Molecular Weight | 231.57 g/mol |

| IUPAC Name | 3,3,3-trifluoro-N-(2,2,2-trifluoroethyl)propan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C5H7F6N.ClH/c6-4(7,8)1-2-12-3-5(9,10)11;/h12H,1-3H2;1H |

| Standard InChI Key | KESFUOWYJCRNES-UHFFFAOYSA-N |

| SMILES | C(CNCC(F)(F)F)C(F)(F)F.Cl |

| Canonical SMILES | C(CNCC(F)(F)F)C(F)(F)F.Cl |

Introduction

Chemical Identity and Structure

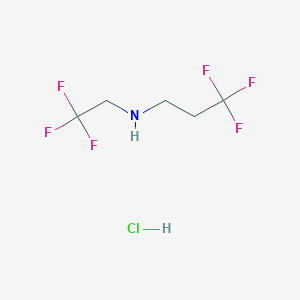

(2,2,2-Trifluoroethyl)(3,3,3-trifluoropropyl)amine hydrochloride is a secondary amine hydrochloride with the molecular formula C₅H₈ClF₆N. The compound features two distinct trifluorinated alkyl chains: a 2,2,2-trifluoroethyl group and a 3,3,3-trifluoropropyl group, both attached to a central nitrogen atom. The molecule exists as the hydrochloride salt, which enhances its stability and solubility in various solvents .

Physical and Chemical Properties

The physical and chemical properties of (2,2,2-Trifluoroethyl)(3,3,3-trifluoropropyl)amine hydrochloride are fundamental to understanding its behavior in various applications and reactions. Table 1 presents the key identifiers and properties of this compound.

Table 1: Key Identifiers and Properties of (2,2,2-Trifluoroethyl)(3,3,3-trifluoropropyl)amine hydrochloride

| Property | Value |

|---|---|

| CAS Number | 727732-15-2 |

| Molecular Formula | C₅H₈ClF₆N |

| Molecular Weight | 231.57 g/mol |

| IUPAC Name | 3,3,3-trifluoro-N-(2,2,2-trifluoroethyl)propan-1-amine hydrochloride |

| InChI | InChI=1S/C5H7F6N.ClH/c6-4(7,8)1-2-12-3-5(9,10)11;/h12H,1-3H2;1H |

| InChI Key | KESFUOWYJCRNES-UHFFFAOYSA-N |

| SMILES | C(CNCC(F)(F)F)C(F)(F)F.Cl |

| Physical Form | Powder |

| Storage Temperature | Room temperature |

| Purity | Typically 95% |

Chemical Reactivity and Behavior

The chemical reactivity of (2,2,2-Trifluoroethyl)(3,3,3-trifluoropropyl)amine hydrochloride is largely influenced by the presence of the two trifluoromethyl groups and the amine functionality.

Typical Reactions

As a secondary amine hydrochloride, this compound can participate in various reactions including:

-

Nucleophilic substitution reactions after conversion to the free base form

-

Alkylation to form tertiary amines

-

Acylation to form amides and related derivatives

-

Coordination with metals to form complexes

The electron-withdrawing nature of the trifluoromethyl groups significantly affects the basicity and nucleophilicity of the nitrogen atom, making it less basic compared to non-fluorinated analogs .

Reaction Mechanisms

For the synthesis of more complex derivatives, the compound might undergo reactions similar to those observed with other trifluoroethylamines. For instance, in a study of β-amino-α-trifluoromethyl alcohols, nucleophilic trifluoromethylation of α-amino aldehydes was achieved using (trifluoromethyl)trimethylsilane (TMS-CF₃, Ruppert–Prakash reagent) . Similar approaches might be applicable to functionalizing (2,2,2-Trifluoroethyl)(3,3,3-trifluoropropyl)amine.

Applications in Research and Industry

The unique chemical properties of (2,2,2-Trifluoroethyl)(3,3,3-trifluoropropyl)amine hydrochloride make it valuable for various scientific and industrial applications.

Scientific Research Applications

In scientific research, this compound has potential applications in:

-

Organic synthesis as a building block for more complex fluorinated compounds

-

Development of new methodologies for introducing fluorinated groups into molecules

-

Study of structure-activity relationships in medicinal chemistry

The presence of fluorine atoms in organic molecules can significantly alter their physical, chemical, and biological properties, making fluorinated compounds valuable in pharmaceutical research .

Environmental Applications

A notable potential application of (2,2,2-Trifluoroethyl)(3,3,3-trifluoropropyl)amine hydrochloride is in environmental remediation, particularly in the removal of per- and polyfluoroalkyl substances (PFAS) from contaminated water sources. Research indicates that amine-containing sorbents can effectively remove PFAS from water . The dual trifluoromethyl groups in this compound may provide unique binding capabilities for PFAS capture and removal.

Materials Science Applications

In materials science, fluorinated compounds like (2,2,2-Trifluoroethyl)(3,3,3-trifluoropropyl)amine hydrochloride can contribute to the development of:

-

Specialized surfactants with unique solubilizing properties

-

Polymer additives that enhance chemical and thermal stability

-

Surface-active agents with applications in coatings and adhesives

Research has shown that novel fluorinated surfactants can effectively solubilize lipid vesicles and extract proteins from biological membranes, suggesting potential applications in biochemical research and biotechnology .

Comparative Analysis with Similar Compounds

Understanding the properties and applications of (2,2,2-Trifluoroethyl)(3,3,3-trifluoropropyl)amine hydrochloride is enhanced by comparing it with structurally related compounds. Table 2 presents a comparative analysis of this compound with other trifluorinated amines.

Table 2: Comparison of (2,2,2-Trifluoroethyl)(3,3,3-trifluoropropyl)amine hydrochloride with Similar Compounds

| Compound Name | Molecular Formula | Molecular Weight | Structural Features | Key Differences |

|---|---|---|---|---|

| (2,2,2-Trifluoroethyl)(3,3,3-trifluoropropyl)amine hydrochloride | C₅H₈ClF₆N | 231.57 g/mol | Two trifluorinated alkyl groups (ethyl and propyl) | Reference compound |

| Ethyl(2,2,2-trifluoroethyl)amine hydrochloride | C₄H₉ClF₃N | 163.57 g/mol | One trifluorinated ethyl group and one non-fluorinated ethyl group | Contains ethyl instead of trifluoropropyl; fewer fluorine atoms |

| Methyl(2,2,2-trifluoroethyl)amine hydrochloride | C₃H₇ClF₃N | 149.54 g/mol | One trifluorinated ethyl group and one methyl group | Contains methyl instead of trifluoropropyl; smaller molecule |

| N-(2,2,2-trifluoroethyl)propan-2-amine hydrochloride | C₅H₁₁ClF₃N | 177.60 g/mol | One trifluorinated ethyl group and one isopropyl group | Contains isopropyl instead of trifluoropropyl; fewer fluorine atoms |

| 3,3,3-Trifluoro-2,2-dimethylpropan-1-amine hydrochloride | C₅H₁₁ClF₃N | 177.60 g/mol | One trifluorinated propyl group with geminal dimethyl substitution | Different arrangement of trifluoromethyl and alkyl groups |

| 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride | C₄H₈ClF₃N₂O | 192.57 g/mol | Contains an acetamide group and one trifluorinated ethyl group | Contains an amide linkage; different functional group class |

The distinctive feature of (2,2,2-Trifluoroethyl)(3,3,3-trifluoropropyl)amine hydrochloride compared to these related compounds is the presence of two different trifluorinated alkyl chains. This unique structural characteristic likely confers specific chemical and physical properties that distinguish it from compounds with only one trifluorinated group or with non-fluorinated alkyl substituents .

Future Research Directions

Based on the current understanding of (2,2,2-Trifluoroethyl)(3,3,3-trifluoropropyl)amine hydrochloride and its properties, several promising research directions can be identified:

Synthetic Methodology Development

Future research could focus on developing more efficient and environmentally friendly synthetic routes for this compound. This might include:

-

Catalytic methods that reduce waste and improve atom economy

-

Flow chemistry approaches for continuous production

-

Green chemistry alternatives to traditional synthetic methods

Environmental Applications Research

The potential application of this compound in PFAS remediation warrants further investigation:

-

Development of selective sorbents for different PFAS compounds

-

Optimization of binding capacity and regeneration methods

-

Field testing in actual contaminated water sources

-

Comparison with other remediation technologies

Structure-Activity Relationship Studies

Understanding how the unique dual trifluoromethyl structure influences chemical reactivity and physical properties could lead to the design of new functional materials:

-

Systematic variation of the fluorinated alkyl chain lengths

-

Investigation of different substitution patterns

-

Exploration of coordination chemistry with various metals

-

Computational studies to predict properties and behaviors

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume